2-Methyl-4-(2,2,2-trifluoroethyl)phenol
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Overview
Description
2-Methyl-4-(2,2,2-trifluoroethyl)phenol is an organic compound with the molecular formula C9H9F3O It is a phenolic compound characterized by the presence of a trifluoroethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol typically involves the introduction of the trifluoroethyl group to the phenol ring. One common method is the Friedel-Crafts alkylation reaction, where phenol is reacted with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The trifluoroethyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the trifluoroethyl group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-Methyl-4-(2,2,2-trifluoroethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s ability to interact with enzymes, receptors, and other proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-2,2,2-trifluoroacetophenone: Similar in structure but with a ketone group instead of a phenolic group.
2,2,2-Trifluoroethyl methyl ether: Contains the trifluoroethyl group but lacks the aromatic ring.
Uniqueness
2-Methyl-4-(2,2,2-trifluoroethyl)phenol is unique due to the presence of both a phenolic group and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in electrophilic aromatic substitution reactions. Additionally, the trifluoroethyl group can significantly influence the compound’s biological activity and pharmacokinetic properties.
Biological Activity
2-Methyl-4-(2,2,2-trifluoroethyl)phenol is a fluorinated phenolic compound that has garnered interest due to its potential biological activities. The incorporation of trifluoroethyl groups into organic molecules can significantly alter their chemical properties and biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves electrophilic substitution reactions where the trifluoroethyl group is introduced onto a methyl-substituted phenol backbone. Various methods have been reported in the literature for synthesizing such trifluoromethylated compounds, often utilizing reagents like trifluoromethylsilane or sodium trifluoroacetate under acidic conditions to promote substitution at the para position of the phenolic ring .
Antimicrobial Properties
Research indicates that fluorinated phenols exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The presence of the trifluoroethyl group in this compound may contribute to increased lipophilicity and membrane permeability, potentially enhancing its efficacy against various pathogens. For instance, studies have shown that similar compounds demonstrate significant inhibition of bacterial growth, making them candidates for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The DPPH radical scavenging assay is commonly used to evaluate the antioxidant activity of phenolic compounds. In comparative studies, fluorinated phenols have shown superior antioxidant capabilities compared to their non-fluorinated analogs .
Cytotoxicity and Cancer Research
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective dose-dependent inhibition of cell proliferation. Morphological assessments revealed apoptosis-related changes in treated cells, such as membrane blebbing and nuclear fragmentation .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several fluorinated phenols, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of fluorinated phenols using various assays (DPPH scavenging activity and total antioxidant capacity). The study found that this compound exhibited a significant reduction in oxidative stress markers in cultured cells exposed to oxidative agents .
Summary Table: Biological Activity Overview
Activity Type | Description | IC50/Effectiveness |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | 50 µg/mL |
Antioxidant | Scavenges free radicals; reduces oxidative stress | Significant reduction |
Cytotoxicity | Induces apoptosis in cancer cell lines (MCF-7 and A-549) | IC50 < 10 µg/mL |
Properties
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-4-7(2-3-8(6)13)5-9(10,11)12/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZNYYCAIHQOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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